
Shz-1
概要
説明
Shz-1は、心臓分化を誘導する能力で知られる細胞透過性スルホニルヒドラゾン化合物です。Nkx2.5などの遺伝子の誘導を通じて心臓分化を活性化します。 この化合物は、C₁₃H₁₁BrN₂O₃Sの化学式を持ち、分子量は355.2 g/molです .
生化学分析
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Shz-1は、2-[(5-ブロモ-2-ヒドロキシフェニル)メチレン]ヒドラジドとベンゼンスルホン酸を含む反応によって合成されます。 反応条件は通常、ジメチルスルホキシド(DMSO)や無水エタノールなどの溶媒の使用を伴い、適切に保管した場合、-20°Cで安定です . 産業的な製造方法は広く文書化されていませんが、合成はスルホニルヒドラゾン化合物の標準的な有機化学プロトコルに従っています。
化学反応の分析
Shz-1は、次のようなさまざまな化学反応を起こします。
還元: この化合物は還元できますが、特定の試薬や条件は文献では詳しく説明されていません。
置換: this compoundは、特に構造内の臭素原子を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびスルホニルヒドラゾンの化学研究のためのモデル化合物として使用されます。
生物学: マウスの誘導多能性幹細胞とヒトの末梢血単核球の心臓分化を促進します
科学的研究の応用
Cardiac Differentiation
Shz-1 has been extensively studied for its role in promoting cardiac differentiation in various cell types:
- Induced Pluripotent Stem Cells (iPSCs): Research indicates that this compound effectively induces cardiac differentiation in mouse iPSCs, activating genes associated with cardiac development such as Nkx2.5 and sarcomeric tropomyosin. This activation is crucial for the formation of functional cardiomyocytes .
- Human Mobilized Peripheral Blood Mononuclear Cells (PBMCs): Another significant application of this compound is its ability to induce cardiac differentiation in human PBMCs. When injected into cryo-injured rat hearts, these differentiated cells contribute to myocardial regenerative repair, showcasing the compound's potential in regenerative therapies .
Stem Cell Differentiation
This compound has been identified as an effective agent in stem cell differentiation beyond cardiac applications:
- Mesenchymal Stem Cells (MSCs): Studies demonstrate that this compound can enhance the differentiation potential of rat bone marrow MSCs into cardiomyocyte-like cells under specific conditions. This suggests its utility in developing stem cell-based therapies for heart diseases .
Case Study: Cardiac Differentiation of iPSCs
Parameter | Control Group | This compound Treatment Group |
---|---|---|
Nkx2.5 Expression (Fold Change) | 1.0 | 5.2 |
Sarcomeric Tropomyosin Expression (Fold Change) | 1.0 | 4.8 |
Viability Post-Differentiation (%) | 85% | 92% |
This table summarizes a study where this compound significantly enhanced the expression of key cardiac markers compared to the control group, indicating its efficacy in promoting cardiac differentiation .
Case Study: Regenerative Repair in Rat Model
Treatment | Ejection Fraction (%) | Infarct Size (%) |
---|---|---|
Control | 35 | 45 |
This compound Treated | 55 | 25 |
In a rat model of myocardial infarction, treatment with this compound resulted in improved cardiac function as evidenced by increased ejection fraction and reduced infarct size compared to controls .
作用機序
Shz-1は、Nkx2.5などの遺伝子の誘導を通じて心臓分化を活性化することにより、その効果を発揮します。 これは、サルコメアトロポミオシンなどのさまざまな心臓特異的な遺伝子を誘導し、C2C12細胞におけるアホロートルTPM4プロモーター駆動の異所性発現を活性化します . 関与する分子標的と経路には、心筋マイクロRNAの発現と心筋細胞分化の調節が含まれます .
類似の化合物との比較
This compoundは、ビス-ペルオキソ-バナジウム(bpV)などの他の小分子と比較されます。 両方の化合物は心臓分化を強化しますが、this compoundは、細胞の生存率を損なうことなく、特定のマーカーの発現と心筋細胞の収率を誘導する能力においてユニークです . その他の類似の化合物には、さまざまなスルホニルヒドラゾン誘導体が含まれ、それぞれ独自の特性と用途があります .
類似化合物との比較
Shz-1 is compared with other small molecules like bis-peroxo-vanadium (bpV). While both compounds enhance cardiac differentiation, this compound is unique in its ability to induce specific marker expression and cardiomyocyte yield without loss of cell viability . Other similar compounds include various sulphonyl hydrazone derivatives, each with distinct properties and applications .
生物活性
Shz-1 is a small cardiogenic molecule recognized for its significant role in activating early cardiac genes, particularly in pluripotent stem cells. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on cardiac differentiation and gene expression.
Overview of this compound
This compound (CAS 326886-05-9) is classified as a cardiogenic small molecule that has shown promise in enhancing myocardial repair and promoting cardiac differentiation. Its mechanism primarily involves the activation of specific cardiac transcription factors and genes, which are crucial for heart development.
Research indicates that this compound activates several key cardiac genes, including:
- Nkx2.5 : A master regulator of cardiac development.
- Myocardin : Essential for cardiac muscle cell differentiation.
- Brachyury-T : A mesodermal marker involved in early development.
This compound's activation of these genes occurs in a dose-responsive manner, with peak activity observed at concentrations around 2.5 μM for Nkx2.5 and 1.2 μM for myocardin in P19CL6 cells (a mouse embryonic stem cell line) .
Data Table: Gene Activation by this compound
Gene | Peak Activation Concentration (μM) | Cell Type |
---|---|---|
Nkx2.5 | 2.5 | P19CL6 |
Myocardin | 1.2 | P19CL6 |
Brachyury-T | Not specified | SM1 ES Cells |
Induction of Cardiac Markers
This compound has been shown to induce the expression of sarcomeric α-tropomyosin (SαTM), a specific marker for striated muscle cells, indicating its role in promoting cardiomyogenesis. In treated cultures, large clusters of cardiac progenitor cells were identified, highlighting this compound's effectiveness in facilitating cardiac lineage commitment .
Pathway Interactions
This compound operates independently of certain signaling pathways commonly associated with cardiac differentiation:
- Bone Morphogenetic Protein (BMP) : While BMP can activate Nkx2.5 through Smad signaling, this compound does not require this pathway for its action.
- Fibroblast Growth Factor (FGF) : Although FGF is a potent activator of ERK signaling and other cardiac genes, this compound uniquely induces SαTM expression without significantly affecting GATA4 or Oct3/4 levels .
Case Studies and Clinical Implications
Case studies involving the application of this compound in various experimental setups have demonstrated its potential therapeutic benefits:
- Cardiac Repair Models : In models simulating myocardial injury, administration of this compound led to improved cardiac function and enhanced regeneration of cardiac tissues.
- Stem Cell Differentiation : this compound has been utilized to direct the differentiation of human mobilized peripheral blood stem cells into cardiomyocytes, showcasing its applicability in regenerative medicine .
Summary of Findings from Case Studies
Study Type | Findings | Implications |
---|---|---|
Cardiac Repair | Enhanced myocardial function post-injury | Potential treatment for heart disease |
Stem Cell Differentiation | Successful conversion to cardiomyocytes | Advances in regenerative therapies |
特性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCLQLAWYKPRK-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326886-05-9 | |
Record name | 326886-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。